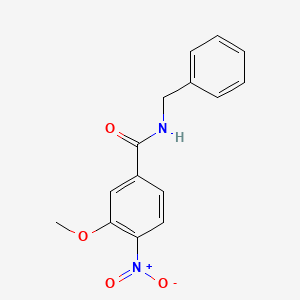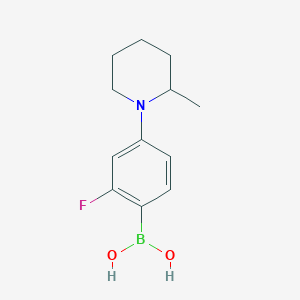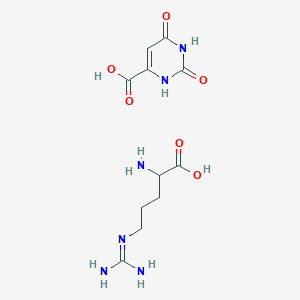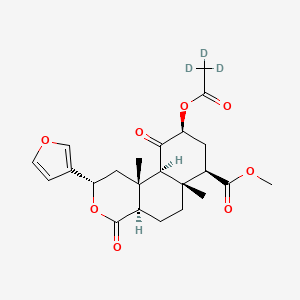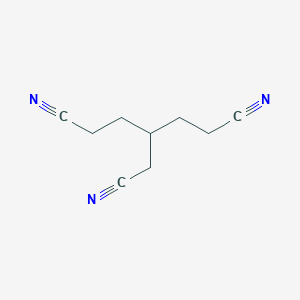
4-(Cyanomethyl)heptanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyanomethyl)heptanedinitrile is an organic compound with the molecular formula C9H11N3. It is characterized by the presence of two nitrile groups and a cyanomethyl group attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)heptanedinitrile typically involves the reaction of heptanedinitrile with cyanomethylating agents under controlled conditions. One common method is the cyanoacetylation of heptanedinitrile using cyanomethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
4-(Cyanomethyl)heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Heptanedioic acid derivatives.
Reduction: Heptanediamine derivatives.
Substitution: Various substituted heptanedinitrile derivatives.
科学的研究の応用
4-(Cyanomethyl)heptanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of nitrile-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyanomethyl)heptanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
類似化合物との比較
Similar Compounds
Adiponitrile: A dinitrile compound with a similar structure but lacking the cyanomethyl group.
Acrylonitrile: Contains a nitrile group but has a simpler structure compared to 4-(Cyanomethyl)heptanedinitrile.
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
特性
CAS番号 |
16466-63-0 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
4-(cyanomethyl)heptanedinitrile |
InChI |
InChI=1S/C9H11N3/c10-6-1-3-9(5-8-12)4-2-7-11/h9H,1-5H2 |
InChIキー |
RNRJBBSYAHMHLC-UHFFFAOYSA-N |
正規SMILES |
C(CC(CCC#N)CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


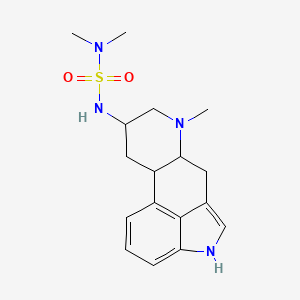
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
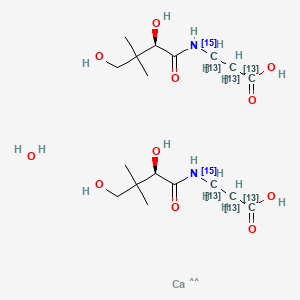
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)

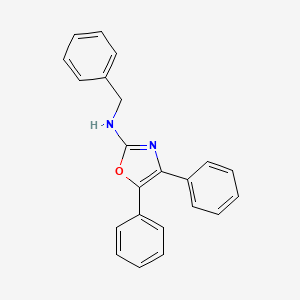

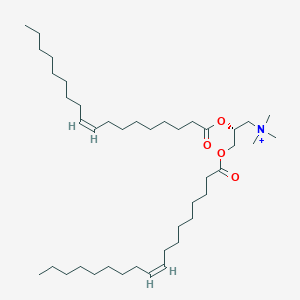
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
